molecular formula C8H10O2S B15476408 9-Thiabicyclo[3.3.1]nonane-2,6-dione CAS No. 37918-35-7

9-Thiabicyclo[3.3.1]nonane-2,6-dione

Cat. No.: B15476408
CAS No.: 37918-35-7
M. Wt: 170.23 g/mol
InChI Key: ZFSYGTMUGOONON-UHFFFAOYSA-N
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Description

9-Thiabicyclo[3.3.1]nonane-2,6-dione (: 37918-35-7, MFCD24695963) is a high-value, bridged bicyclic compound featuring a sulfur heteroatom and two ketone groups, serving as a versatile scaffold in synthetic organic chemistry . This compound is an advanced synthetic intermediate, most notably used in the synthesis of complex molecular architectures. Its well-defined rigid structure makes it a privileged building block for developing novel bioactive compounds and functional materials . The synthetic utility of this scaffold is well-documented in peer-reviewed literature. It is expertly synthesized from its precursor, 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which is readily available via the transannular addition of sulfur dichloride to 1,5-cyclooctadiene . The dione is efficiently produced through a high-yielding, two-step sequence involving nucleophilic hydrolysis of the dichloride to the corresponding (endo,endo)-2,6-diol, followed by oxidation using the Swern protocol (oxalyl chloride and DMSO) . This robust synthetic route provides researchers with gram quantities of material of >99% purity, achievable through recrystallization or sublimation . Researchers value this compound for its role as a key intermediate in methodological studies and for its potential application in medicinal chemistry, where the 9-thiabicyclo[3.3.1]nonane skeleton is of significant interest . The strategic placement of the ketone groups at the 2 and 6 positions allows for further functionalization, enabling the display of various components on a stable, three-dimensional framework. This product is intended for chemical synthesis and research applications only. Disclaimer: This product is for research purposes only (RUO - Research Use Only). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please review the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

37918-35-7

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

9-thiabicyclo[3.3.1]nonane-2,6-dione

InChI

InChI=1S/C8H10O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h7-8H,1-4H2

InChI Key

ZFSYGTMUGOONON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CCC(=O)C1S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 9-thiabicyclo[3.3.1]nonane-2,6-dione are compared to analogous bicyclic systems below:

Table 1: Key Properties of 9-Thiabicyclo[3.3.1]nonane-2,6-dione and Related Compounds

Compound Name Heteroatom Biological Activity Synthesis Method Key Features References
9-Thiabicyclo[3.3.1]nonane-2,6-dione S Antimicrobial (MIC: 0.12–0.5 µg/mL), anti-inflammatory Transannular SCl₂ addition; Swern oxidation Sulfur stabilizes intermediates; versatile scaffold
9-Selenabicyclo[3.3.1]nonane-2,6-dithiolate Se Not yet characterized Selenium dibromide addition to dienes Forms disulfanyl derivatives; regio-/stereoselective reactivity
9-Azabicyclo[3.3.1]nonane-2,6-dione N Chiral building block for drug synthesis Enzymatic resolution of diols; Boc protection Enantiomerically pure; used in asymmetric catalysis
Bicyclo[3.3.1]nonane-2,6-dione (Meerwein’s ketone) None Synthetic intermediate for terpenes Yeast-mediated dynamic resolution Lacks sulfur; lower bioactivity relevance
2,6-Dithiaadamantane S (×2) Not reported Derived from 9-thiabicyclo derivatives Increased rigidity; unexplored bioactivity

Key Findings:

Biological Activity: The sulfur analog exhibits potent antimicrobial and anti-inflammatory properties, attributed to its ability to disrupt microbial membranes and modulate inflammatory pathways . In contrast, selenium analogs remain underexplored, though their dithiolate derivatives show reactivity with alkyl propiolates .

Synthetic Accessibility :

  • The sulfur-containing dione benefits from robust transannular addition protocols, achieving >90% yields .
  • Selenium derivatives require hazardous reagents (e.g., SeBr₂), complicating large-scale synthesis .
  • Meerwein’s ketone is synthesized via biocatalytic methods, enabling enantioselective production but lacking sulfur’s functional versatility .

Reactivity and Stability: Sulfur’s neighboring group participation in 9-thiabicyclo derivatives enables stereospecific substitutions and hydrolysis, critical for generating anti-inflammatory halogenated analogs . The selenium dithiolate anion reacts regioselectively with activated alkynes, forming novel disulfanyl derivatives .

Notes

Safety Considerations :

  • SCl₂ and oxalyl chloride are toxic and reactive; rigorous ventilation and controlled conditions are mandatory during synthesis .
  • Swern oxidation (oxalyl chloride/DMSO) poses explosion risks if improperly handled .

Structural Insights: Replacing sulfur with selenium or nitrogen alters electronic properties, impacting bioactivity and synthetic pathways . The rigid bicyclo[3.3.1]nonane scaffold enhances thermal stability and molecular recognition in all analogs .

Comparative studies on 2,6-dithiaadamantane and its mono-sulfur counterpart could elucidate sulfur’s role in bioactivity .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Re-examine solvent effects in DFT calculations (e.g., include PCM model for DMSO). Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy. Validate with vibrational frequency calculations to rule out imaginary frequencies .

Theoretical & Methodological Integration

Q. What strategies align experimental research on thiabicyclo derivatives with broader chemical theories?

  • Methodological Answer : Frame studies within stereoelectronic theory to explain sulfur’s role in ring strain and reactivity. Compare results to adamantane derivatives to explore isosteric effects. Cite foundational papers like Díaz et al. (2006) on scaffold functionalization .

Q. How can researchers systematically identify gaps in the literature for novel applications?

  • Methodological Answer : Perform bibliometric analysis using tools like SciFinder or Web of Science. Filter for keywords (e.g., "thiabicyclo[3.3.1]nonane" + "biological activity") to map publication trends. Prioritize underexplored areas like enzyme inhibition or photochemical reactivity .

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